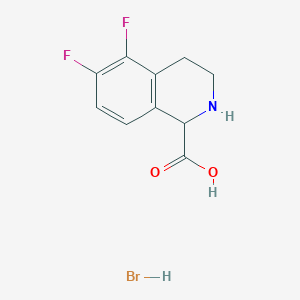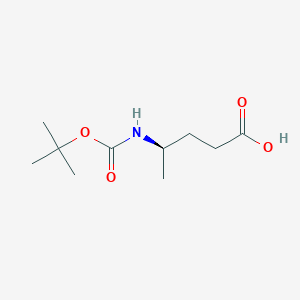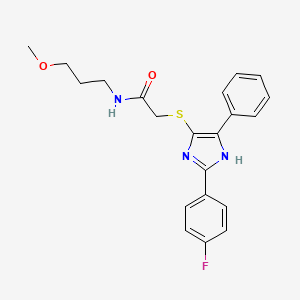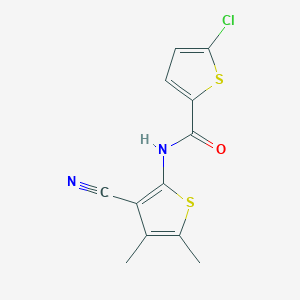
5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide is a fluorinated derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities
Wirkmechanismus
Target of action
Tetrahydroisoquinolines are a structural motif of various natural products and therapeutic lead compounds . They are often involved in interactions with various biological targets, depending on their specific structural features.
Mode of action
The mode of action of tetrahydroisoquinolines can vary widely, depending on their specific structural features and the biological targets they interact with .
Biochemical pathways
Tetrahydroisoquinolines can be involved in a variety of biochemical pathways, depending on their specific structural features and the biological targets they interact with .
Result of action
The molecular and cellular effects of tetrahydroisoquinolines can vary widely, depending on their specific structural features and the biological targets they interact with .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with appropriate starting materials such as 5,6-difluorophenylacetonitrile and a suitable amine.
Cyclization Reaction: The starting materials undergo a cyclization reaction, often using a Pomeranz-Fritsch cyclization method, to form the tetrahydroisoquinoline core.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using catalysts, and employing purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxidized derivatives.
Reduction: Reduction reactions can reduce the compound to simpler derivatives.
Substitution: Substitution reactions can replace functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Biology: It has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Medicine: Research is ongoing to explore its use in treating various diseases, including cancer and microbial infections. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: The non-fluorinated version of the compound.
Other fluorinated isoquinolines: Compounds with similar structures but different positions or numbers of fluorine atoms.
Uniqueness: 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide stands out due to its specific fluorine substitution pattern, which can significantly affect its chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2.BrH/c11-7-2-1-6-5(8(7)12)3-4-13-9(6)10(14)15;/h1-2,9,13H,3-4H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHYTLHPQOAVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C(=C(C=C2)F)F)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-methoxy-4-(methylsulfanyl)butyl]thiophene-2-carboxamide](/img/structure/B2978087.png)
![4-[2-(3-Fluoro-phenyl)-ethyl]-phenylamine](/img/structure/B2978089.png)
![Ethyl 4-((6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2978090.png)

![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B2978092.png)
![4-{[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid](/img/structure/B2978096.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid](/img/structure/B2978098.png)

![N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978101.png)

![2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide](/img/structure/B2978105.png)
![Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2978106.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-fluorobenzyl)amino]-3-oxopropanoate](/img/structure/B2978108.png)

